2-Bromo-3-(4-bromo-3-fluorophenyl)-1-propene
Overview
Description
The compound “2-Bromo-3-(4-bromo-3-fluorophenyl)-1-propene” is a brominated and fluorinated organic compound. It likely contains a propene group attached to a bromo-fluorophenyl group .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds such as “4-Bromo-2-fluorophenol” can be used as a starting material for the synthesis of other compounds via iodination and methylation .Scientific Research Applications
Chemical Reactions and Synthesis
- Multi-Coupling Reagent: 3-Bromo-2-(tert-butylsulfonyl)-1-propene reacts with various electrophiles to yield unsaturated sulfones, which can further react with nucleophiles to produce functionally diverse sulfones. This demonstrates the potential of similar bromo-fluorophenyl propenes as versatile multi-coupling reagents, analogous to certain synthons (Auvray, Knochel, & Normant, 1985).
Spectroscopy and Conformation Analysis
- Conformational Studies: The vibrational spectra of 2-bromo-3-fluoro-1-propene and its variants have been analyzed in various states. Understanding the conformational equilibrium and fundamental frequencies of such compounds helps in the study of their physical and chemical properties (Klaboe, Tirgrimsen, & Christensen, 1974).
Intermediate in Synthesis of Biologically Active Compounds
- Synthesis of Biologically Active Intermediates: 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, synthesized from related compounds, is an important intermediate in the creation of various biologically active substances. This indicates the role of bromo-fluorophenyl propenes in complex organic syntheses (Wang et al., 2016).
Reactivity Studies
- Study of Reactivity: The reactivity of similar bromo-propenes in various chemical reactions, including radical reactions, has been characterized. This provides insights into the reactivity patterns of 2-Bromo-3-(4-bromo-3-fluorophenyl)-1-propene in chemical syntheses (Williams, Shah, Brooks, & Zorn, 2016).
Properties
IUPAC Name |
1-bromo-4-(2-bromoprop-2-enyl)-2-fluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2F/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5H,1,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLRPTSBYPJTNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=C(C=C1)Br)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2F | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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